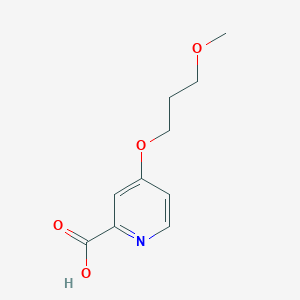![molecular formula C19H16N2O4 B13583940 3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is a complex organic compound that features an oxazole ring, a phenyl group, and a formamido group. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃) to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
化学反应分析
Types of Reactions
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenyl and formamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
Pemoline: A central nervous system stimulant that contains an oxazole ring and a phenyl group.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) that also features an oxazole ring.
Uniqueness
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
3-(N-(5-phenyl-1,2-oxazole-3-carbonyl)anilino)propanoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-18(23)11-12-21(15-9-5-2-6-10-15)19(24)16-13-17(25-20-16)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,23) |
InChI 键 |
CFGRRULIHLQTDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CCC(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


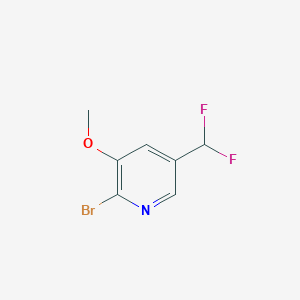
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

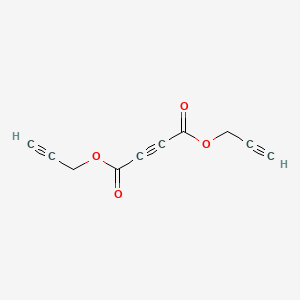
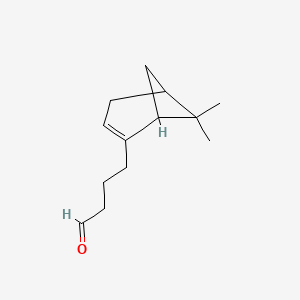
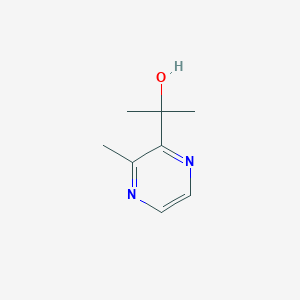

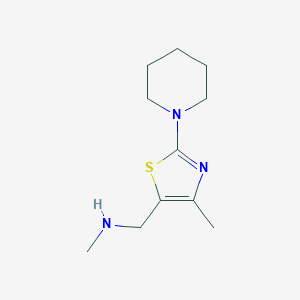
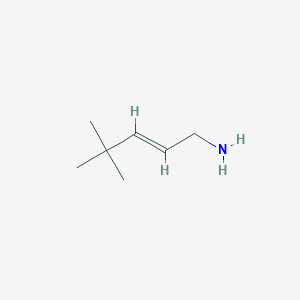

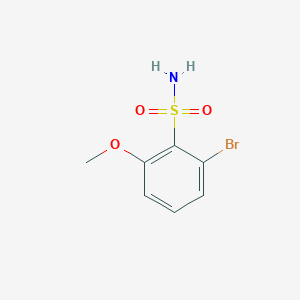
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)

